molecular formula C6H5KNO7S B1591350 Dipotassium 2-hydroxy-5-nitrophenyl sulfate CAS No. 14528-64-4

Dipotassium 2-hydroxy-5-nitrophenyl sulfate

Cat. No.: B1591350
CAS No.: 14528-64-4
M. Wt: 274.27 g/mol
InChI Key: AUGGQAUQKGFRIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium 2-hydroxy-5-nitrophenyl sulfate can be synthesized through the sulfonation of 4-nitrocatechol. The reaction typically involves the use of sulfuric acid and potassium hydroxide under controlled conditions to yield the dipotassium salt form .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and stringent quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

Dipotassium 2-hydroxy-5-nitrophenyl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dipotassium 2-hydroxy-5-nitrophenyl sulfate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipotassium 2-hydroxy-5-nitrophenyl sulfate is unique due to its specific combination of hydroxyl and nitro groups, which confer distinct chemical reactivity and substrate specificity for sulfatase enzymes. This makes it particularly valuable in biochemical assays and research .

Properties

CAS No.

14528-64-4

Molecular Formula

C6H5KNO7S

Molecular Weight

274.27 g/mol

IUPAC Name

dipotassium;(5-nitro-2-oxidophenyl) sulfate

InChI

InChI=1S/C6H5NO7S.K/c8-5-2-1-4(7(9)10)3-6(5)14-15(11,12)13;/h1-3,8H,(H,11,12,13);

InChI Key

AUGGQAUQKGFRIJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)[O-])[O-].[K+].[K+]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)O)O.[K]

14528-64-4

Pictograms

Irritant

Related CAS

10485-66-2 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dipotassium 2-hydroxy-5-nitrophenyl sulfate
Reactant of Route 2
Dipotassium 2-hydroxy-5-nitrophenyl sulfate
Reactant of Route 3
Dipotassium 2-hydroxy-5-nitrophenyl sulfate
Reactant of Route 4
Reactant of Route 4
Dipotassium 2-hydroxy-5-nitrophenyl sulfate
Reactant of Route 5
Reactant of Route 5
Dipotassium 2-hydroxy-5-nitrophenyl sulfate
Reactant of Route 6
Dipotassium 2-hydroxy-5-nitrophenyl sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.